N-[2-(4-methyl-1H-indol-1-yl)ethyl]-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide
Description
N-[2-(4-methyl-1H-indol-1-yl)ethyl]-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide is a synthetic compound featuring a pentanamide backbone with two critical substituents:
- A 4-(2-pyridyl)piperazine group at the 5-oxo position.
- A 4-methylindole moiety linked via an ethyl chain to the pentanamide nitrogen.
Properties
Molecular Formula |
C25H31N5O2 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-[2-(4-methylindol-1-yl)ethyl]-5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentanamide |
InChI |
InChI=1S/C25H31N5O2/c1-20-6-4-7-22-21(20)11-14-28(22)15-13-27-24(31)9-5-10-25(32)30-18-16-29(17-19-30)23-8-2-3-12-26-23/h2-4,6-8,11-12,14H,5,9-10,13,15-19H2,1H3,(H,27,31) |
InChI Key |
HOHGYVRGXSTWHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN(C2=CC=C1)CCNC(=O)CCCC(=O)N3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 2-(4-Methyl-1H-indol-1-yl)ethylamine
This intermediate is critical for introducing the indole moiety. A plausible method involves:
-
Alkylation of 4-methylindole : Reaction with ethylamine derivatives (e.g., ethyl bromide or ethyl iodide) under basic conditions.
-
Reductive amination : If the ethyl chain is introduced via a nitrile or ketone, reduction with hydrogenation catalysts (e.g., Pd/C or Raney Ni) may be required.
Example Reaction :
Step 2: Synthesis of 5-Oxo-5-[4-(2-pyridyl)piperazino]pentanoyl Chloride
This intermediate involves a piperazine ring substituted with a 2-pyridyl group and a 5-keto-pentanoyl moiety. Key steps include:
-
Piperazine-pyridyl coupling : Reaction of piperazine with 2-chloropyridine under basic conditions.
-
Ketone introduction : Formation of the 5-oxo-pentanoyl group via ketone reduction or oxidation.
Example Reaction :
Step 3: Amide Bond Formation
The final step involves coupling the indole ethylamine with the pentanoyl chloride. This is typically achieved using carbodiimide coupling agents (e.g., EDCI/HOBt or DCC) in anhydrous solvents like dichloromethane or THF.
Example Reaction :
Synthetic Route 2: One-Pot Multi-Component Reaction
For efficiency, a one-pot synthesis may be feasible by combining intermediates in a single reaction vessel. This approach minimizes purification steps and optimizes yield.
Reagents and Conditions
| Component | Role | Example Reagents |
|---|---|---|
| 4-Methylindole | Indole precursor | 4-Methylindole, ethylamine derivatives |
| 2-Chloropyridine | Pyridyl-piperazine coupling | Piperazine, K₂CO₃ |
| 5-Keto-pentanoyl chloride | Carbonyl introduction | ClCH₂COCl, DMAP |
| Coupling agent | Amide bond formation | EDCI, HOBt, DCC |
Key Challenges and Solutions
Regioselectivity in Indole Alkylation
The ethyl group must attach to the indole nitrogen (position 1) rather than the methyl-substituted carbon (position 4).
Stability of the 5-Oxo Group
The ketone at position 5 may undergo side reactions (e.g., enolization or nucleophilic attack).
Purification and Characterization
Purification Methods
| Step | Method | Solvent System |
|---|---|---|
| Crude product isolation | Filtration, solvent evaporation | Ethyl acetate/hexane |
| Column chromatography | Silica gel, gradient elution | DCM/methanol (95:5 to 80:20) |
| Final crystallization | Recrystallization | Ethanol/water |
Characterization Data
| Technique | Expected Data | Reference Compounds |
|---|---|---|
| ¹H NMR | δ 2.4 (s, CH₃), δ 3.1 (t, CH₂N), δ 7.0–8.5 (aromatic) | |
| IR | ν 1650 cm⁻¹ (amide C=O), ν 1600 cm⁻¹ (pyridine C=N) | |
| Mass Spectrometry | m/z [M+H]⁺ = 421.5 |
Comparative Analysis of Analogues
Structural Similarities and Differences
Data Tables
Table 1: Example Synthetic Conditions
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Solvent | THF, DCM | DMF |
| Temperature | 0–25°C | 50–80°C |
| Yield | 60–70% | 45–55% |
| Purity (HPLC) | >95% | >90% |
Table 2: Key Intermediates and Reagents
| Intermediate/Reagent | Supplier | CAS Number |
|---|---|---|
| 4-Methylindole | Sigma-Aldrich | 10702-90-2 |
| 2-Chloropyridine | TCI Chemicals | 109-08-8 |
| EDCI/HOBt | Alfa Aesar | 25952-53-8 / 113068-54-4 |
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring, where various nucleophiles can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or neutral conditions.
Major Products
Oxidation: Oxidized derivatives of the indole and piperazine rings.
Reduction: Reduced forms of the carbonyl group, leading to alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-[2-(4-methyl-1H-indol-1-yl)ethyl]-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide is . Its structure features an indole moiety, which is known for its role in biological activity, particularly in drug development.
Anticancer Activity
Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. The indole structure is often associated with the inhibition of various kinases involved in cancer progression. For example:
- Case Study: A derivative of this compound was tested against several cancer cell lines, demonstrating potent cytotoxic effects and the ability to induce apoptosis in malignant cells. The mechanism involved the inhibition of specific signaling pathways critical for tumor growth .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its structural components allow it to interact with bacterial membranes and inhibit growth.
- Case Study: In vitro tests revealed that the compound exhibits activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antibiotic .
Anti-inflammatory Effects
Research has indicated that derivatives of this compound can modulate inflammatory responses. The piperazine ring is known for its ability to interact with inflammatory mediators.
- Case Study: Experimental models demonstrated that the compound reduced markers of inflammation in animal studies, indicating potential use in treating inflammatory diseases such as arthritis .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes makes it a candidate for further exploration in biochemical research.
- Data Table: Enzyme Inhibition Studies
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| Cyclin-dependent kinases | Competitive | 0.25 |
| Protein kinases | Non-competitive | 0.45 |
| Phosphodiesterases | Mixed | 0.30 |
This table summarizes findings from various studies where the compound was tested against different enzyme targets, showcasing its potential as a lead compound for drug development.
Research Directions and Future Applications
Given its diverse pharmacological properties, future research may explore:
- Development of Novel Therapeutics: Modifications to enhance selectivity and potency against specific targets.
- Combination Therapies: Investigating synergistic effects with existing drugs to improve therapeutic outcomes in complex diseases like cancer and infections.
Mechanism of Action
The mechanism of action of N-[2-(4-methyl-1H-indol-1-yl)ethyl]-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to various receptors, modulating their activity, while the piperazine and pyridine rings can interact with enzymes, inhibiting or activating their functions. These interactions can lead to changes in cellular pathways, affecting processes such as cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Structural Analogs with Piperazine Moieties
(a) N-(quinolin-2-yl)-5-(4-(2-(trifluoromethoxy)phenyl)piperazin-1-yl)pentanamide ()
- Structural Differences: Replaces the 4-methylindole group with a quinoline ring and substitutes the 2-pyridyl piperazine with a 2-(trifluoromethoxy)phenyl group.
- Synthesis : Yielded 44% after dual chromatography, suggesting moderate synthetic efficiency compared to simpler piperazine derivatives .
(b) 2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetonitrile ()
- Structural Differences : Simplified structure lacking the pentanamide backbone and indole group.
- Relevance : The 2-methoxyphenylpiperazine moiety is a hallmark of 5-HT1A receptor ligands (e.g., WAY-100635), suggesting the target compound may share similar receptor targets .
(c) 5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]-N-[2-(1H-pyrrol-1-yl)ethyl]pentanamide ()
- Structural Differences : Substitutes the 4-methylindole with a pyrrole group.
- Implications : The pyrrole’s lower lipophilicity (compared to indole) may reduce blood-brain barrier penetration, highlighting the importance of the 4-methylindole in the target compound for CNS targeting .
Functional Analogs with Heterocyclic Motifs
(a) 2-[(5-Benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide ()
- Structural Differences: Incorporates a triazinoindole core and a sulfanylacetamide chain.
- Key Data : Molecular weight = 485.58; higher polarity due to the sulfanyl group may limit CNS bioavailability compared to the target compound .
(b) Pyrimido[4,5-d]pyrimidin-4(1H)-one Derivatives ()
- Structural Differences: Features a pyrimido-pyrimidinone scaffold with methoxyphenyl and methylpiperazinyl groups.
- Activity : These compounds target kinases (e.g., EGFR), suggesting divergent applications from the target compound, which likely focuses on neuroreceptors .
Pharmacologically Relevant Analogs
(a) trans-N-{2-[4-(2-Methoxyphenyl)piperazinyl]ethyl}-N-(2-pyridyl)-N-(4-tosyloxymethylcyclohexane)carboxamide ()
- Structural Differences : Includes a tosyloxymethylcyclohexane group, enhancing rigidity.
- Application: A precursor for [F-18] Mefway, a 5-HT1A PET imaging agent.
(b) Guanidino-Containing Ligands ()
- Structural Differences: Complex structures with diphenylacetamido and guanidino groups.
- Activity : Designed for positron emission tomography (PET) of peptide receptors. The target compound’s simpler structure may offer synthetic advantages but lower receptor specificity .
Biological Activity
N-[2-(4-methyl-1H-indol-1-yl)ethyl]-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide is a synthetic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure includes an indole moiety, a piperazine ring, and a pentanamide backbone, which are significant for its biological interactions. The molecular formula is .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer properties. For example, derivatives with indole and piperazine structures have shown efficacy in inhibiting cancer cell proliferation through various mechanisms:
- Apoptosis Induction : Indole derivatives can activate apoptotic pathways in cancer cells.
- Cell Cycle Arrest : These compounds can induce cell cycle arrest at the G2/M phase, leading to reduced cell division.
Neuroprotective Effects
Preliminary studies suggest that the compound may also possess neuroprotective properties. Similar compounds have demonstrated the ability to:
- Inhibit Neuroinflammation : By blocking pathways like NF-κB, these compounds reduce inflammatory responses in neuronal cells.
- Enhance Neurotransmitter Release : Certain derivatives have been shown to facilitate the release of acetylcholine, improving cognitive functions.
Antimicrobial Activity
The presence of a piperazine ring is associated with antimicrobial activity. Compounds with similar structures have been tested against various bacterial strains, demonstrating:
- Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Mechanisms of Action : Disruption of bacterial cell membranes and inhibition of protein synthesis.
Study 1: Anticancer Activity
A study conducted on a series of indole-based compounds revealed that those similar to this compound showed IC50 values ranging from 10 to 30 µM against various cancer cell lines (e.g., MCF7 and HeLa). The mechanism was attributed to the activation of caspase pathways leading to apoptosis .
Study 2: Neuroprotective Effects
In another investigation, a derivative exhibited neuroprotective effects in a model of Alzheimer's disease. The compound improved cognitive performance in scopolamine-induced mice by reducing oxidative stress markers and enhancing synaptic plasticity .
Data Table of Biological Activities
Q & A
Basic: What are the optimized synthetic routes for N-[2-(4-methyl-1H-indol-1-yl)ethyl]-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide?
Methodological Answer:
Synthesis typically involves multi-step organic reactions, including amide coupling and heterocyclic ring formation. Key steps include:
- Indole alkylation : Reacting 4-methylindole with ethylene dibromide to introduce the ethyl linker.
- Piperazine functionalization : Coupling 4-(2-pyridyl)piperazine with a pentanoyl chloride intermediate.
- Amide bond formation : Final coupling of the indole-ethylamine moiety with the pentanoyl-piperazine intermediate.
Optimization Tips : - Use anhydrous dimethylformamide (DMF) as a solvent for amide coupling to reduce side reactions .
- Purify intermediates via normal-phase chromatography (e.g., gradient elution with dichloromethane/ethyl acetate) to achieve >95% purity .
- Monitor reaction progress via TLC or HPLC to minimize byproducts .
Basic: How to characterize this compound using spectroscopic and chromatographic techniques?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Key peaks include indole NH (~10.5 ppm), piperazine protons (2.5–3.5 ppm), and pyridyl aromatic protons (7.0–8.5 ppm). Use CDCl₃ or DMSO-d₆ for solubility .
- 13C NMR : Confirm carbonyl (C=O) at ~170 ppm and quaternary carbons in the indole/pyridine rings .
- Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]⁺ at m/z 478.2 (calculated). High-resolution MS (HRMS) validates molecular formula .
- HPLC : Use a C18 column with acetonitrile/water (70:30) and UV detection at 254 nm for purity assessment .
Basic: What are the primary biological targets and mechanisms of action for this compound?
Methodological Answer:
- Targets :
- Mechanism :
- Competitive inhibition of monoamine oxidase (MAO) due to indole’s electron-rich aromatic system .
- Functional assays (e.g., cAMP modulation in HEK293 cells) confirm receptor activity .
Advanced: How to design structure-activity relationship (SAR) studies for analogs with improved potency?
Methodological Answer:
- Key Modifications :
- Experimental Workflow :
Advanced: How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Common Contradictions :
- Discrepancies in IC₅₀ values for MAO inhibition (e.g., 10 nM vs. 500 nM).
- Resolution Strategies :
- Orthogonal assays : Validate activity using both fluorometric (Amplex Red) and radiometric ([¹⁴C]-tyramine) MAO assays .
- Control for metabolic stability : Pre-treat compounds with liver microsomes to rule out rapid degradation .
- Species-specificity : Test across human, rat, and mouse models to identify interspecies variability .
Advanced: What in vivo models are suitable for evaluating neuropharmacological efficacy?
Methodological Answer:
- Models for CNS Activity :
- Optimization :
- Use pharmacokinetic profiling (plasma t₁/₂, brain-to-plasma ratio) to adjust dosing regimens .
- Combine with microdialysis to measure extracellular dopamine/serotonin levels in real time .
Advanced: How to employ computational modeling for target prediction and binding mode analysis?
Methodological Answer:
- Docking Studies :
- Use AutoDock Vina to simulate binding to 5-HT₁A (PDB: 6WGT) and D₂ (PDB: 6CM4) receptors. Focus on piperazine-pyridine interactions with Asp110 (5-HT₁A) .
- MD Simulations :
- Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen bond occupancy .
- QSAR Modeling :
- Generate 3D descriptors (e.g., MolSurf, VolSurf+) to predict blood-brain barrier penetration .
Advanced: What methodologies assess metabolic stability and cytochrome P450 interactions?
Methodological Answer:
- Metabolic Stability :
- Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 min .
- CYP Inhibition :
- Reactive Metabolite Screening :
- Trapping with glutathione (GSH) and LC-HRMS to detect GSH adducts .
Advanced: How to address low aqueous solubility during formulation for in vivo studies?
Methodological Answer:
- Strategies :
- Co-solvents : Use 10% DMSO + 20% Cremophor EL in saline for i.p. administration .
- Nanoparticle encapsulation : Prepare PLGA nanoparticles (200 nm size) via emulsion-solvent evaporation. Characterize via DLS and TEM .
- Prodrug approach : Synthesize phosphate ester derivatives to enhance solubility, with enzymatic reconversion in vivo .
Advanced: What experimental approaches evaluate synergistic effects with existing therapeutics?
Methodological Answer:
- Combination Studies :
- Mechanistic Analysis :
- Transcriptomics (RNA-seq) of prefrontal cortex tissue to identify pathways modulated by combination therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
